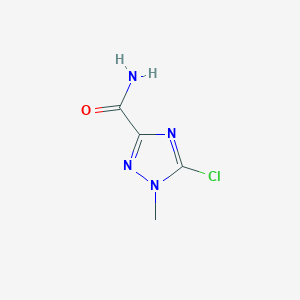

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

5-chloro-1-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLONMKPBQJGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic Synthesis Approach via Acetyl Chloride Derivatives

A well-documented method involves the transformation of acetyl chloride into the target compound through a multi-step process:

This process, as detailed in patent literature, involves initial synthesis of the triazole ring, followed by selective chlorination and methylation steps, culminating in amidation to install the carboxamide group.

Direct Synthesis from Acetyl Chloride via Multi-step Reaction Sequence

According to Latvian patent literature, a six-step reaction sequence from acetyl chloride is employed:

- Step 1: Acetyl chloride reacts with hydrazine derivatives to form hydrazides.

- Step 2: Cyclization of hydrazides yields the 1,2,4-triazole ring.

- Step 3: Chlorination at the 5-position using chlorinating agents.

- Step 4: Methylation at the N-1 position with methylating agents.

- Step 5: Conversion of the carboxylic acid to the corresponding amide via amidation.

- Step 6: Purification through filtration and recrystallization.

This approach emphasizes the importance of controlling regioselectivity during chlorination and methylation steps. The process is characterized by its robustness and adaptability to various substituents.

Alternative Synthetic Routes via Alkylation and Cyclization

Recent literature highlights methods involving alkylation of methyl 1,2,4-triazole-3-carboxylate followed by amidation:

- Step 1: Silylation of methyl 1,2,4-triazole-3-carboxylate using hexamethyldisilazane (HMDS).

- Step 2: Alkylation with chloromethyl or oxymethyl derivatives in the presence of Lewis acids like tin tetrachloride.

- Step 3: Hydrolysis of ester groups to carboxylic acids.

- Step 4: Amidation with ammonia or primary amines to form the carboxamide.

This route offers flexibility in introducing various substituents at the N-1 position, enabling synthesis of derivatives with tailored biological activity.

Recent Advances: Synthesis via Cyclization of Hydrazides

Innovative methods involve the cyclization of hydrazides derived from substituted acyl chlorides:

- Hydrazides are synthesized from acyl chlorides and hydrazine.

- Cyclization is achieved under acidic or basic conditions to form the triazole ring.

- Selective chlorination and methylation are subsequently performed.

This approach allows for the synthesis of 5-chloro-1-methyl derivatives with high regioselectivity and yields.

Summary of Key Reaction Conditions and Reagents

| Reaction Step | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Hydrazine derivatives | Reflux in solvents like ethanol or acetic acid | Forms the triazole core |

| Chlorination | SOCl₂, PCl₅ | Reflux or room temperature | Selectively chlorinates at the 5-position |

| Methylation | Methyl iodide, dimethyl sulfate | In the presence of base (e.g., K₂CO₃) | N-methylation of the triazole |

| Amidation | Ammonia, primary amines | Reflux in suitable solvents | Conversion of carboxylic acids to amides |

Chemical Reactions Analysis

5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Hydrolysis: In acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Properties

This compound interacts with various enzymes and proteins, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. It has been shown to affect nitrogen metabolism by interacting with amidases and hydrolases. The compound also modulates cellular processes like signaling pathways and gene expression by altering the activity of kinases and phosphatases.

Chemistry

5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it versatile in organic synthesis .

Biology

The compound is studied for its potential antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of certain pathogens, making it valuable in developing new antimicrobial agents. In vitro studies have demonstrated its efficacy against various bacterial strains .

Medicine

Ongoing research is exploring its potential as a pharmaceutical agent. Its interaction with biological targets suggests possible applications in treating diseases related to enzyme dysfunctions or infections. The compound has shown promise in preliminary studies for developing treatments against resistant bacterial strains .

Agricultural Applications

In agriculture, 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is utilized in formulating agrochemicals. It can act as a fungicide or herbicide due to its biological activity against plant pathogens .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Agricultural Use

In agricultural trials, formulations containing this triazole derivative were tested against fungal pathogens affecting crops like wheat and corn. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting its effectiveness as a fungicide.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide (HA-6192; CAS: 2270905-23-0) This positional isomer differs in the chlorine substituent’s location (position 3 instead of 5). For example, the position of substituents on triazole rings is critical in modulating binding affinity to enzyme active sites, as seen in kinase inhibitors like eclitasertib .

Structural Analogs with Modified Substituents

- 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6e) This compound replaces the carboxamide group with a thione moiety and incorporates a benzoxazole ring. Such modifications could alter solubility and bioavailability compared to the carboxamide derivative .

Eclitasertib (5-Benzyl-N-[(3S)-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide)

Eclitasertib features a benzyl group and a fused pyrido-oxazepine ring, significantly increasing molecular complexity. It acts as a RIP-1 kinase inhibitor, highlighting how bulky substituents can enhance target specificity. In contrast, 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide’s simpler structure may offer advantages in synthetic accessibility .

Fluorinated Derivatives

- 1-[4-Chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide Fluorination introduces strong electron-withdrawing effects and lipophilicity, improving membrane permeability. This contrasts with the non-fluorinated target compound, which may exhibit different pharmacokinetic profiles .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis (yield: ~60–71%) is comparable to other triazole derivatives, though fluorinated analogs require more complex protocols .

- Biological Relevance : Carboxamide groups are critical for hydrogen bonding in drug-receptor interactions, as demonstrated in leukemia cell studies . Positional isomers (e.g., HA-6192 vs. HA-6679) may exhibit divergent activities due to altered electronic profiles .

- Structural Complexity vs. Activity : Bulky substituents (e.g., eclitasertib’s pyrido-oxazepine) enhance specificity but reduce synthetic feasibility, whereas simpler structures balance accessibility and moderate activity .

Biological Activity

5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide features a triazole ring with a chlorine atom at the 5-position and a carboxamide group at the 3-position. Its molecular formula is CHClNO, with a molar mass of approximately 189.59 g/mol. The compound exhibits stability under various conditions, making it suitable for pharmaceutical applications.

Target Interactions

Triazole compounds, including 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide, interact with various biological targets due to their versatile chemical structure. They are known to inhibit key enzymes involved in metabolic processes and cellular signaling pathways. Notably, this compound has been shown to interact with amidases and hydrolases, influencing nitrogen metabolism.

Cellular Effects

The compound affects cellular processes by modulating signaling pathways and gene expression. For example, it has been observed to alter the phosphorylation status of proteins through its interaction with kinases and phosphatases. This modulation can lead to significant changes in cellular metabolism and viability .

Anticancer Activity

Recent studies have highlighted the potential of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide derivatives in cancer treatment. Research indicates that these compounds can induce apoptosis in leukemia cells by promoting caspase-3 cleavage and causing cell cycle arrest in the G1 phase . The selectivity of these compounds for cancer cells over normal cells has been demonstrated in various assays.

Case Study: Antiproliferative Effects

In vitro studies involving leukemia cell lines (e.g., K562 and CCRF-SB) showed that derivatives of 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide significantly reduced cell proliferation at low micromolar concentrations. The mechanism underlying this activity appears to involve interference with translation initiation through molecular docking studies .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been found effective against various pathogens, including Micrococcus luteus and Pseudomonas aeruginosa. The presence of the triazole ring is crucial for its antifungal and antibacterial activities .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide?

The synthesis typically involves two key steps: (1) construction of the triazole ring and (2) introduction of the carboxamide group. A common method for amide bond formation uses coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). For example, in the synthesis of analogous triazole-carboxamide derivatives, EDCI/HOBt-mediated coupling in dimethylformamide (DMF) with triethylamine as a base achieved yields of 62–71% . Alternative approaches may include direct alkylation of pre-formed triazole intermediates, as seen in the synthesis of related trifluoromethyl pyrazole derivatives .

Q. How can spectroscopic methods be used to characterize 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide?

Key characterization techniques include:

- ¹H-NMR : Proton signals for the methyl group (δ ~2.6 ppm) and carboxamide NH (δ ~9–12 ppm, depending on solvent) .

- IR : Absorbance bands for C=O (1630–1640 cm⁻¹) and C=N (1560–1630 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) consistent with the molecular formula (e.g., m/z 403.1 for a similar derivative) .

- Elemental Analysis : Confirmation of C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can regioselectivity be controlled during alkylation of the triazole ring?

Regioselectivity in triazole alkylation depends on reaction conditions and catalysts. For example, alkaline conditions favor N-methylation at the 1-position of the triazole core, as demonstrated in the synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde . Solvent polarity and temperature adjustments (e.g., using DMF at 25–60°C) can further optimize selectivity. Computational modeling (DFT) may also predict preferential sites for electrophilic attack .

Q. How should researchers address contradictory spectral data between synthetic batches?

Discrepancies in NMR or IR data often arise from impurities or residual solvents. Strategies include:

- Purification : Recrystallization (e.g., ethanol) or preparative TLC (e.g., PE:EA = 8:1) to isolate pure product .

- Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) to confirm molecular formulas, as shown in studies of triazole-thione derivatives (e.g., HRMS error <1 ppm) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of triazole-carboxamide derivatives?

SAR studies require systematic variation of substituents followed by bioactivity assays. For example:

- Substituent Libraries : Synthesize derivatives with modified aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and assess antimicrobial or antitumor activity .

- Enzyme Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .

- Molecular Docking : Correlate substituent effects with binding affinities predicted by AutoDock or Schrödinger Suite .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.